molecular formula C15H15N3O B5702809 2-amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile

2-amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile

Cat. No. B5702809
M. Wt: 253.30 g/mol
InChI Key: SNDLSAFCVCBSEN-UHFFFAOYSA-N
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Description

2-amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile, also known as DMAN, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. This compound has been extensively studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.

Mechanism of Action

The mechanism of action of 2-amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile is not fully understood. However, it has been suggested that 2-amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile exerts its pharmacological effects by modulating various signaling pathways in the body. 2-amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of oxidative stress.
Biochemical and Physiological Effects
2-amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile has also been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, 2-amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile is its wide range of pharmacological activities, which makes it a promising candidate for the development of novel therapeutics. 2-amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile is also relatively easy to synthesize, which makes it readily available for laboratory studies. However, one of the limitations of 2-amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile. One of the areas of interest is the development of novel 2-amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential of 2-amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile as a therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders. Furthermore, the elucidation of the exact mechanism of action of 2-amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile will provide valuable insights into its pharmacological activities and may lead to the development of more effective therapeutics.

Synthesis Methods

The synthesis of 2-amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile involves the reaction of 4-methoxybenzaldehyde, malononitrile, and 2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine under basic conditions. The resulting product is then subjected to reduction with sodium borohydride to obtain 2-amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile. This synthesis method has been optimized to produce high yields of 2-amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile with good purity.

Scientific Research Applications

2-amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile has been extensively studied for its potential therapeutic applications. It has been found to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, antioxidant, and anticancer properties. 2-amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain.

properties

IUPAC Name

2-amino-4-(4-methoxyphenyl)-5,6-dimethylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-9-10(2)18-15(17)13(8-16)14(9)11-4-6-12(19-3)7-5-11/h4-7H,1-3H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDLSAFCVCBSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=C1C2=CC=C(C=C2)OC)C#N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile

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